Cas no 2734776-29-3 (4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl)

4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by its bromo and fluoro substituents, along with methyl groups at the 2 and 3' positions. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, owing to its reactive bromo functionality. The presence of electron-withdrawing (fluoro) and electron-donating (methyl) groups enhances its utility in fine-tuning electronic properties for pharmaceutical or materials science applications. Its well-defined structure and stability under standard conditions make it suitable for precise modifications in complex molecular frameworks.
4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl structure
2734776-29-3 structure
Product Name:4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
CAS No:2734776-29-3
MF:C14H12BrF
MW:279.15
CID:5080521
Update Time:2025-05-21

4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
    • Inchi: 1S/C14H12BrF/c1-9-8-12(16)4-5-13(9)11-3-6-14(15)10(2)7-11/h3-8H,1-2H3
    • InChI Key: BLUSOBFFNLHNKS-UHFFFAOYSA-N
    • SMILES: CC1C=C(F)C=CC=1C1C=CC(Br)=C(C)C=1

4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022KW6-250mg
4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
2734776-29-3 95%
250mg
$500.00 2025-02-13
Aaron
AR022KW6-250mg
4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
2734776-29-3 95%
250mg
$500.00 2025-02-13
Aaron
AR022KW6-1g
4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
2734776-29-3 95%
1g
$800.00 2025-02-13

Additional information on 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl

4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl (CAS No: 2734776-29-3)

The compound 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl (CAS No: 2734776-29-3) is a highly specialized aromatic compound with a unique structure that makes it a subject of interest in various scientific and industrial applications. This compound belongs to the class of biphenyl derivatives, which are widely studied for their electronic properties and potential use in organic electronics and pharmaceuticals. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that influence its chemical behavior and reactivity.

4'-Bromo and 4-fluoro groups are strategically positioned on the phenyl rings, contributing to the compound's electronic characteristics. The presence of bromine and fluorine atoms introduces electronegativity into the molecule, which can significantly affect its reactivity in chemical reactions. Additionally, the methyl groups at positions 2 and 3' on the rings provide steric hindrance and may influence the molecule's stability and solubility properties.

Recent studies have highlighted the importance of biphenyl derivatives like 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl in the development of advanced materials for optoelectronic devices. Researchers have explored its potential as a building block for organic semiconductors due to its ability to form ordered crystalline structures. These structures are crucial for efficient charge transport in devices such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The unique combination of substituents in this compound allows for fine-tuning of its electronic properties to meet specific device requirements.

In the pharmaceutical industry, biphenyl derivatives are often investigated for their potential as drug candidates. The bromine and fluorine substituents in 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl may enhance its bioavailability and pharmacokinetic properties. Recent research has focused on modifying such compounds to improve their efficacy as kinase inhibitors or other therapeutic agents. The methyl groups in this compound may also play a role in modulating its interaction with biological targets.

The synthesis of 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl involves a series of carefully controlled reactions to ensure high purity and yield. Typically, this involves coupling reactions between aryl halides using palladium catalysts or other transition metal-mediated methods. The choice of reaction conditions is critical to avoid unwanted side reactions and to achieve the desired regioselectivity.

From an environmental perspective, understanding the fate and transport of compounds like 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl is essential for assessing their potential impact on ecosystems. Recent studies have examined its degradation pathways under various environmental conditions, including photodegradation and microbial metabolism. These studies aim to provide insights into how such compounds behave in natural systems and inform strategies for their safe handling and disposal.

In conclusion, 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl (CAS No: 2734776-29-) is a versatile compound with promising applications across multiple fields. Its unique structure allows for precise modulation of electronic and physical properties, making it a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing modern materials science and pharmacology.

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